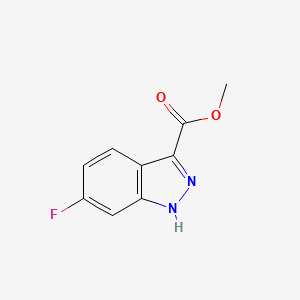

Methyl 6-fluoro-1H-indazole-3-carboxylate

Descripción general

Descripción

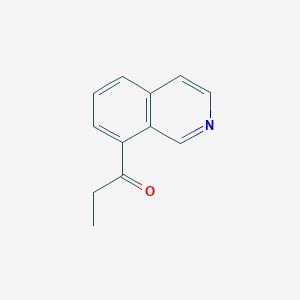

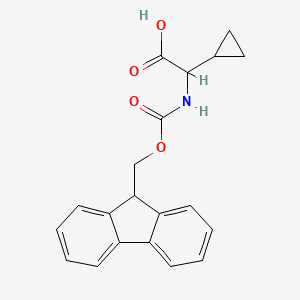

“Methyl 6-fluoro-1H-indazole-3-carboxylate” is a chemical compound used in organic synthesis . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-1H-indazole-3-carboxylate” is characterized by the presence of a fluorine atom at the 6th position of the indazole ring .Chemical Reactions Analysis

Indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, can undergo various chemical reactions. For instance, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, leading to a wide variety of 1H-indazoles .Aplicaciones Científicas De Investigación

Anticancer Research

Methyl 6-fluoro-1H-indazole-3-carboxylate: is utilized in the synthesis of compounds with potential anticancer properties . Researchers design and synthesize indazole derivatives to evaluate their inhibitory activities against various human cancer cell lines, such as lung, leukemia, prostate, and hepatoma cells. These compounds are assessed for their ability to induce apoptosis and affect the cell cycle, which is crucial for developing new cancer therapies.

Anti-Inflammatory and Analgesic Applications

Indazole derivatives, including Methyl 6-fluoro-1H-indazole-3-carboxylate , have been synthesized and tested for their anti-inflammatory and analgesic activities . These compounds are evaluated in vivo using models like Freund’s adjuvant-induced arthritis and carrageenan-induced edema to determine their potential as new therapeutic agents for inflammatory conditions.

Antimicrobial and Antiviral Activities

The indazole nucleus, which is part of Methyl 6-fluoro-1H-indazole-3-carboxylate , is known for its broad spectrum of biological activities, including antimicrobial and antiviral effects . This makes it a valuable scaffold for the development of new drugs targeting infectious diseases.

Pharmacological Studies

In pharmacology, Methyl 6-fluoro-1H-indazole-3-carboxylate serves as a building block for creating various pharmacologically active molecules . Its role in drug design is pivotal due to its structural significance in many marketed drugs and clinical candidates.

Organic Synthesis

This compound is also significant in organic synthesis, where it is used to create a variety of indazole derivatives through reactions like transition metal-catalyzed processes and reductive cyclization . These synthetic routes are essential for producing compounds with desired biological activities.

Chemical Engineering

In the field of chemical engineering, Methyl 6-fluoro-1H-indazole-3-carboxylate is involved in process development and safety assessments . Its handling, storage, and disposal must adhere to strict safety protocols to prevent any hazards associated with its use in laboratory settings.

Mecanismo De Acción

Safety and Hazards

“Methyl 6-fluoro-1H-indazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Direcciones Futuras

Indazole derivatives, including “Methyl 6-fluoro-1H-indazole-3-carboxylate”, are drawing more and more attention in medicinal chemistry, particularly as kinase inhibitors . Thus, much effort is being spent to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Propiedades

IUPAC Name |

methyl 6-fluoro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENDDNMBMSOQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696367 | |

| Record name | Methyl 6-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-fluoro-1H-indazole-3-carboxylate | |

CAS RN |

885279-26-5 | |

| Record name | Methyl 6-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B1441009.png)